molecular formula C12H22Si B160183 Trimethyl(2,3,4,5-tetramethylcyclopenta-2,4-dien-1-yl)silane CAS No. 134695-74-2

Trimethyl(2,3,4,5-tetramethylcyclopenta-2,4-dien-1-yl)silane

Cat. No. B160183
CAS RN: 134695-74-2
M. Wt: 194.39 g/mol
InChI Key: VEUUNIUMKJTBJB-UHFFFAOYSA-N
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Description

Trimethyl(2,3,4,5-tetramethylcyclopenta-2,4-dien-1-yl)silane is a chemical compound that may be used for the synthesis of aryl/heteroarylpiperazine derivatives . It has a molecular weight of 194.393 and a molecular formula of C12H22Si .


Molecular Structure Analysis

The molecule contains a total of 35 bonds. There are 13 non-H bonds, 2 multiple bonds, 1 rotatable bond, 2 double bonds, and 1 five-membered ring .


Chemical Reactions Analysis

Trimethyl(2,3,4,5-tetramethylcyclopenta-2,4-dien-1-yl)silane may be used for the synthesis of aryl/heteroarylpiperazine derivatives . The specific chemical reactions involving this compound are not detailed in the available resources.


Physical And Chemical Properties Analysis

This compound has a refractive index of n20/D 1.486 (lit.), a boiling point of 45 °C/0.03 mmHg (lit.), and a density of 0.852 g/mL at 25 °C (lit.) .

Scientific Research Applications

Synthesis of Aryl/Heteroarylpiperazine Derivatives

This compound is utilized in the synthesis of aryl/heteroarylpiperazine derivatives . These derivatives are significant due to their presence in a variety of pharmacologically active molecules. They exhibit a range of biological activities and are components of many drugs that act on the central nervous system.

Safety and Hazards

Trimethyl(2,3,4,5-tetramethylcyclopenta-2,4-dien-1-yl)silane is classified as a combustible liquid. It is recommended to avoid contact with skin and eyes, avoid formation of dust and aerosols, and avoid exposure. Appropriate exhaust ventilation should be provided at places where dust is formed .

properties

IUPAC Name

trimethyl-(2,3,4,5-tetramethylcyclopenta-2,4-dien-1-yl)silane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H22Si/c1-8-9(2)11(4)12(10(8)3)13(5,6)7/h12H,1-7H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VEUUNIUMKJTBJB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=C(C1[Si](C)(C)C)C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H22Si
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30392642
Record name Trimethyl(2,3,4,5-tetramethylcyclopenta-2,4-dien-1-yl)silane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30392642
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

194.39 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Trimethyl(2,3,4,5-tetramethylcyclopenta-2,4-dien-1-yl)silane

CAS RN

134695-74-2
Record name Trimethyl(2,3,4,5-tetramethylcyclopenta-2,4-dien-1-yl)silane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30392642
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Trimethyl(2,3,4,5-tetramethylcyclopenta-2,4-dien-1-yl)silane
Reactant of Route 2
Trimethyl(2,3,4,5-tetramethylcyclopenta-2,4-dien-1-yl)silane
Reactant of Route 3
Trimethyl(2,3,4,5-tetramethylcyclopenta-2,4-dien-1-yl)silane
Reactant of Route 4
Trimethyl(2,3,4,5-tetramethylcyclopenta-2,4-dien-1-yl)silane
Reactant of Route 5
Trimethyl(2,3,4,5-tetramethylcyclopenta-2,4-dien-1-yl)silane
Reactant of Route 6
Trimethyl(2,3,4,5-tetramethylcyclopenta-2,4-dien-1-yl)silane

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